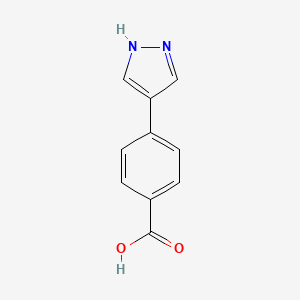

4-(1H-Pyrazol-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICHEMKLPXWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304674 | |

| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017794-47-6 | |

| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017794-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(1H-Pyrazol-4-yl)benzoic acid, a key building block in modern medicinal chemistry. Recognizing its significance as a privileged scaffold in numerous therapeutic agents, this document offers researchers, scientists, and drug development professionals a detailed examination of the most effective synthetic methodologies. The primary focus is on the convergent and highly efficient Suzuki-Miyaura cross-coupling reaction, with a thorough discussion of the synthesis of the requisite precursors: pyrazole-4-boronic acid pinacol ester and 4-halobenzoic acid derivatives. Additionally, an alternative linear approach, involving the construction of the pyrazole ring from 4-hydrazinylbenzoic acid, is presented. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and addresses potential challenges to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions.[1] Consequently, pyrazole-containing compounds have found applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] The specific molecule, this compound, combines the versatile pyrazole ring with a benzoic acid moiety, a common pharmacophore that can mimic a carboxylic acid-containing amino acid or act as a key interaction point with biological receptors. This makes it a highly valuable intermediate for the synthesis of complex drug candidates.[3][4]

This guide will provide a detailed exploration of the most reliable and efficient methods for the synthesis of this important compound, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: Key Disconnection Approaches

Two primary retrosynthetic strategies dominate the synthesis of this compound. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

Figure 1: Retrosynthetic analysis of this compound.

Approach A (Convergent Synthesis) focuses on the formation of the C4-C4' bond between the pyrazole and benzene rings, typically via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. This is often the preferred industrial route due to its high efficiency, functional group tolerance, and the modularity of being able to synthesize the two coupling partners separately.

Approach B (Linear Synthesis) involves the construction of the pyrazole ring itself from a benzoic acid derivative that already contains a hydrazine functional group. This method is valuable when the appropriate substituted hydrazine is readily available or easily synthesized.

Approach A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[5] It involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzoic acid), forming a Pd(II) intermediate.[7][9]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative (the pyrazole) is transferred to the palladium center, displacing the halide. The base is essential for activating the organoboron species.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Key Precursor 1: Pyrazole-4-boronic Acid Pinacol Ester

A stable and easily handled source of the pyrazole nucleophile is the pinacol ester of pyrazole-4-boronic acid. A common and effective route to this intermediate starts from 4-iodopyrazole, which can be prepared from pyrazole itself.

Step 1: Iodination of Pyrazole

Figure 3: Synthesis of 4-Iodopyrazole.

Step 2: Borylation of 4-Iodopyrazole

The conversion of 4-iodopyrazole to its boronic acid pinacol ester can be achieved via a Grignard exchange reaction.[10]

-

Step A: Preparation of 4-Iodopyrazole: To a solution of pyrazole in a suitable solvent, add iodine and an oxidizing agent such as hydrogen peroxide. The reaction is typically stirred at room temperature until completion.

-

Step B: Grignard Exchange and Borylation:

-

Dissolve 1-alkyl-4-iodopyrazole (the pyrazole nitrogen is often protected or alkylated for this step) in an anhydrous solvent like THF and cool to a low temperature (e.g., -10 to -30 °C).

-

Slowly add a solution of an isopropyl Grignard reagent (e.g., i-PrMgCl).

-

After the exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up involves quenching the reaction, extraction, and purification by chromatography or crystallization.

-

Note: An alternative palladium-catalyzed borylation of 1-Boc-4-bromopyrazole with bis(pinacolato)diboron is also a widely used method.[11]

Synthesis of Key Precursor 2: 4-Halobenzoic Acid

The Coupling Reaction: Assembling the Final Product

With both precursors in hand, the final Suzuki-Miyaura coupling can be performed.

-

To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Add a solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

-

The crude product can be collected by filtration and purified by recrystallization.

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | These catalysts are effective for cross-coupling reactions with both aryl bromides and iodides.[12][13] |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | A base is required to activate the boronic ester for transmetalation. Carbonates are often sufficient and cost-effective.[14] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic system helps to dissolve both the organic substrates and the inorganic base. |

| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Table 1: Typical reaction parameters for the Suzuki-Miyaura coupling.

Challenges and Considerations

-

Premature Protodeboronation: Boronic acids and their esters can be susceptible to hydrolysis, replacing the boron group with a hydrogen atom. This can be minimized by using anhydrous solvents where possible before the addition of the aqueous base, and by not prolonging reaction times unnecessarily.

-

Catalyst Inhibition: The presence of the acidic carboxylic acid group on the benzoic acid moiety can potentially interact with the palladium catalyst, inhibiting its activity.[13] Using a suitable base and ensuring proper reaction conditions can mitigate this effect.

-

Purification: The final product is an acid, allowing for straightforward purification by precipitation from an aqueous solution upon acidification. Recrystallization from a suitable solvent like ethanol or acetic acid can further enhance purity.

Approach B: Linear Synthesis via Pyrazole Ring Formation

An alternative strategy is to construct the pyrazole ring onto a pre-functionalized benzoic acid derivative. This is a classic and reliable method for pyrazole synthesis.

Synthesis of 4-Hydrazinylbenzoic Acid

The key starting material for this approach is 4-hydrazinylbenzoic acid, which can be synthesized from the readily available 4-aminobenzoic acid via diazotization followed by reduction.[15][16]

Figure 4: Synthesis of 4-Hydrazinylbenzoic acid from 4-aminobenzoic acid.

Condensation to Form the Pyrazole Ring

The pyrazole ring is formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a 4-substituted pyrazole, a suitable three-carbon unit is required.

-

To a solution of 4-hydrazinylbenzoic acid (1.0 eq) in a solvent such as acetic acid or ethanol, add a 1,3-dicarbonyl equivalent. A common reagent is malonaldehyde or one of its protected forms.

-

Heat the reaction mixture to reflux and monitor for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.

-

Purification is typically achieved by recrystallization.

| Reagent | Role | Example |

| Hydrazine | Provides the two nitrogen atoms of the pyrazole ring. | 4-Hydrazinylbenzoic acid[15] |

| 1,3-Dicarbonyl | Provides the three-carbon backbone of the pyrazole ring. | Malonaldehyde, 1,1,3,3-Tetramethoxypropane |

Table 2: Key reagents for pyrazole ring formation.

Alternative Synthetic Routes: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrazoles.[17][18][19] This offers a potential, albeit longer, route to the target compound.

-

Formylation: An N-protected or N-substituted pyrazole can be formylated at the 4-position using a Vilsmeier reagent (e.g., POCl₃/DMF).[20][21]

-

Oxidation: The resulting 4-formylpyrazole can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent).

-

Deprotection: If a protecting group was used on the pyrazole nitrogen, a final deprotection step would be necessary.

While viable, this route is generally less efficient than the Suzuki-Miyaura coupling due to the additional steps required.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent Suzuki-Miyaura cross-coupling strategy. This approach offers high yields, excellent functional group tolerance, and modularity, making it ideal for both laboratory-scale synthesis and industrial production. The synthesis of the key precursors, pyrazole-4-boronic acid pinacol ester and 4-bromobenzoic acid, is well-established. An alternative and robust linear synthesis involving the construction of the pyrazole ring from 4-hydrazinylbenzoic acid provides a valuable secondary option. A thorough understanding of the underlying reaction mechanisms and potential challenges, as detailed in this guide, will empower researchers to successfully synthesize this important building block for the advancement of drug discovery and development programs.

References

- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." 4-(1H-Pyrazol-4-yl)benzoic acid (CAS No. 1017794-47-6) has emerged as one such critical building block, particularly in the design of targeted therapies like kinase inhibitors.[1] Its rigid, yet versatile, structure allows it to act as a highly effective linker, orienting pharmacophoric groups in the binding pockets of enzymes with high specificity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities and metabolic stability, making it an attractive component in drug design.[2][3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its pivotal role in the development of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic profile of the molecules it helps create.

| Property | Value |

| CAS Number | 1017794-47-6 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | White to pale-yellow solid |

| pKa (Predicted) | 4.09 ± 0.10 |

| Storage Temperature | 2-8°C |

The structure of this compound features a para-substituted benzoic acid moiety linked to the C4 position of a pyrazole ring. This specific arrangement provides a linear and rigid scaffold, which is highly desirable for positioning functional groups in a defined orientation within a biological target. The carboxylic acid group offers a key site for further chemical modification, such as amide bond formation, allowing for the attachment of other molecular fragments. The pyrazole ring itself is a versatile pharmacophore, capable of engaging in hydrogen bonding through its N-H group and N2 atom, as well as participating in π-π stacking interactions.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable and high-yielding route to this important building block. The general strategy involves the coupling of a 4-halopyrazole with a boronic acid derivative of benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of pyrazole derivatives.[4][5]

Materials:

-

4-Bromo-1H-pyrazole

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.[6]

Caption: Synthesis of this compound via Suzuki-Miyaura coupling.

The Strategic Role in Drug Design and Development

The utility of this compound as a linker in drug design stems from its unique structural and electronic properties. Its rigid nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.

Kinase Inhibition

A primary application of this scaffold is in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound moiety can position a pharmacophore to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition. The pyrazole ring can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the inhibitor in the active site.[3]

Caption: Role of the linker in kinase inhibitor binding.

Antibacterial Agents

Derivatives of this compound have also shown promise as antibacterial agents. By modifying the carboxylic acid and the pyrazole ring, researchers have developed compounds with potent activity against drug-resistant bacteria. The scaffold allows for the systematic exploration of structure-activity relationships, leading to the optimization of antibacterial potency and selectivity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and the pyrazole ring. The pyrazole protons will appear as singlets or doublets depending on the substitution pattern. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of the two rings.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group will appear around 1700-1680 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 188.18.

Conclusion: A Versatile Tool for Future Therapies

This compound represents a powerful and versatile scaffold in the modern drug discovery toolbox. Its robust synthesis, well-defined structural properties, and favorable pharmacophoric features have established it as a go-to building block for the development of targeted therapeutics. As our understanding of disease biology deepens, the strategic application of such privileged structures will continue to be a cornerstone of designing novel and effective medicines. The in-depth technical knowledge presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Foreword: The Significance of a Bifunctional Linker

An In-depth Technical Guide to the Characterization of 4-(1H-Pyrazol-4-yl)benzoic Acid

This compound stands as a molecule of significant interest at the confluence of materials science and medicinal chemistry. As a heterocyclic compound, it incorporates the pyrazole ring—a "privileged scaffold" found in numerous commercially available drugs, valued for its diverse pharmacological activities.[1][2][3] Its structure is bifunctional; the pyrazole moiety and the carboxylic acid group are both capable of coordinating to metal ions, making it an exemplary linker molecule for the rational design of advanced materials like Metal-Organic Frameworks (MOFs).[4][5][6][7] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this versatile compound, intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Synthesis: A Suzuki-Miyaura Coupling Approach

The most robust and widely adopted method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8][9] This approach is favored due to its high efficiency, excellent functional group tolerance (critically, it accommodates the unprotected carboxylic acid and pyrazole N-H), and the commercial availability of the necessary precursors. The reaction couples an aryl halide with an aryl boronic acid.

Causality of Experimental Design: The choice of reactants involves coupling 4-bromobenzoic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or, alternatively, 4-bromo-1H-pyrazole with 4-carboxyphenylboronic acid. The use of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced precatalyst, in the presence of a base (e.g., Na₂CO₃ or K₃PO₄) and a solvent mixture (e.g., dioxane/water), facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.[9][10][11]

Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Fundamental Properties

The foundational data for the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [12][13] |

| Molecular Weight | 188.18 g/mol | [12][14] |

| CAS Number | 1017794-47-6 | [12] |

| Appearance | Yellow to off-white solid | [12] |

| pKa | 4.09 ± 0.10 (Predicted) | [12] |

| Storage Temp. | 2-8 °C | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.[15] ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

Expertise & Causality: The choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is critical. This solvent is required to dissolve the polar compound and, importantly, allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O or CD₃OD.[16]

Detailed Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[15][16]

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Expected Spectral Data:

| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | ~12.9 | Broad Singlet | 1H, -COOH |

| Pyrazole N-H | ~13.1 | Broad Singlet | 1H, -NH |

| Pyrazole C-H | ~8.3, ~8.0 | Singlet(s) | 2H, Pyrazole ring protons |

| Benzoic Acid | ~7.95 | Doublet | 2H, Protons ortho to -COOH |

| Benzoic Acid | ~7.85 | Doublet | 2H, Protons meta to -COOH |

| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment |

| Carboxylic Acid | ~167 | C=O |

| Benzoic Acid | ~145, ~131 | Quaternary aromatic carbons |

| Benzoic Acid | ~130, ~126 | Aromatic C-H |

| Pyrazole | ~135, ~120 | Pyrazole ring carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, providing orthogonal validation to NMR data.[17][18]

Expertise & Causality: The IR spectrum is dominated by features of the carboxylic acid and the aromatic rings. The carboxylic acid O-H stretch is characteristically very broad due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state.[19][20] This broadness is a key diagnostic feature.

Detailed Protocol: FT-IR Analysis (KBr Pellet)

-

Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3150 | N-H Stretch | Pyrazole |

| ~3050 | C-H Stretch | Aromatic |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid |

| ~1610, ~1580 | C=C Stretch | Aromatic Rings |

| ~1300 | C-O Stretch | Carboxylic Acid |

| ~1250 | C-N Stretch | Pyrazole Ring |

Mass Spectrometry (MS)

MS provides the definitive molecular weight of the compound, confirming its elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and acidic nature allow it to be readily ionized in either positive mode ([M+H]⁺) or negative mode ([M-H]⁻), making it amenable to high-resolution mass analysis for exact mass determination.

Detailed Protocol: High-Resolution MS (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Analysis: Compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Calculated Exact Mass | 188.0586 g/mol |

| Expected [M+H]⁺ (ESI+) | m/z 189.0664 |

| Expected [M-H]⁻ (ESI-) | m/z 187.0513 |

Comprehensive Characterization Workflow

The synergy of these techniques provides a self-validating system for structural confirmation.

Caption: A multi-technique workflow for structural validation.

Applications and Future Directions

The confirmed structure of this compound unlocks its potential in several advanced fields:

-

Drug Discovery: It serves as a valuable building block for synthesizing more complex molecules targeting a range of diseases.[21][22][23] The pyrazole core is a key component in numerous kinase inhibitors and antibacterial agents.[2]

-

Materials Science: As a rigid, bifunctional organic linker, it is highly suitable for the synthesis of porous Metal-Organic Frameworks (MOFs). These materials have applications in gas storage (e.g., H₂), gas separation (e.g., CO₂/N₂), and catalysis.[4][5]

This guide establishes a robust and reliable protocol for the synthesis and characterization of this compound, ensuring the high fidelity required for demanding research and development applications.

References

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

- 20. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Structural Characteristics of 4-(1H-Pyrazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(1H-Pyrazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and critically, its anticipated crystal structure based on the analysis of related molecular architectures. This document is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and functional materials incorporating the pyrazole-benzoic acid scaffold.

Introduction: The Significance of the Pyrazole-Benzoic Acid Moiety

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents.[1] Its versatile chemical nature, including its ability to act as both a hydrogen bond donor and acceptor, allows for a wide range of interactions with biological targets. When coupled with a benzoic acid group, the resulting molecule, this compound, presents a bifunctional platform with significant potential for creating novel compounds with tailored properties. The benzoic acid moiety provides a carboxylic acid group that can participate in salt formation, esterification, and amide bond formation, making it a versatile handle for chemical modification.[2] Furthermore, this functional group often plays a crucial role in the interaction with biological receptors.

The pyrazole nucleus is a cornerstone of many compounds exhibiting potent activity against antibiotic-resistant bacteria.[3] Derivatives of pyrazole-containing benzoic acids have been synthesized and investigated for their antibacterial properties, highlighting the importance of this chemical class in addressing the growing challenge of drug resistance.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |

| Molecular Weight | 188.18 g/mol | [6] |

| CAS Number | 1017794-47-6 | [6] |

| Appearance | Yellow solid | [6] |

| pKa (Predicted) | 4.09 ± 0.10 | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Crystallization

Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on common organic synthesis techniques for similar compounds.

Step 1: Suzuki Coupling Reaction

-

To a reaction vessel, add a protected 4-halopyrazole (e.g., 1-Boc-4-iodopyrazole) and 4-boronobenzoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 2: Deprotection

-

Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude this compound.

Step 3: Crystallization

-

Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol or methanol).

-

Slowly add a co-solvent in which the product is less soluble (an anti-solvent, e.g., water or hexane) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystal growth.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystal Structure Analysis

A definitive, publicly available crystal structure of this compound has not been identified in the current literature. However, based on the known crystal structures of related pyrazole derivatives, we can infer the likely structural characteristics and intermolecular interactions that govern its solid-state packing.

Anticipated Molecular and Supramolecular Features

The molecular structure of this compound is characterized by a planar pyrazole ring and a benzoic acid moiety. The dihedral angle between these two rings will be a key conformational parameter.

In the solid state, the crystal packing is expected to be dominated by hydrogen bonding interactions. The pyrazole ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). The carboxylic acid group of the benzoic acid moiety is also a strong hydrogen bond donor (O-H) and acceptor (C=O).

Based on studies of similar compounds, several hydrogen bonding motifs are possible:

-

Carboxylic Acid Dimers: A common and highly stable motif where two benzoic acid molecules form a cyclic dimer through hydrogen bonds between their carboxylic acid groups.

-

Pyrazole Catemers or Dimers: The N-H of one pyrazole ring can form a hydrogen bond with the lone pair of the second nitrogen atom of an adjacent pyrazole ring, leading to the formation of chains (catemers) or discrete dimers.[9] The formation of catemers versus other motifs like trimers has been observed in halogenated pyrazoles.[9]

-

Mixed Interactions: Hydrogen bonds can also form between the pyrazole N-H and the carbonyl oxygen of the benzoic acid, or between the carboxylic acid O-H and a pyrazole nitrogen.

The interplay of these interactions will determine the final crystal packing. The presence of aromatic rings also suggests that π-π stacking interactions between adjacent pyrazole or benzene rings may further stabilize the crystal lattice.

Illustrative Diagram of Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable building block in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, antibacterial agents, and other therapeutics.[1][2] The pyrazole core is a key component of several approved drugs.[1]

-

Materials Science: The rigid, planar structure and hydrogen bonding capabilities make it a candidate for the development of liquid crystals, metal-organic frameworks (MOFs), and other functional materials.

Conclusion

This compound is a compound with significant potential, underpinned by the proven utility of its constituent pyrazole and benzoic acid moieties. While a definitive crystal structure remains to be publicly reported, an analysis of related compounds allows for a reasoned prediction of its solid-state behavior, which is likely governed by a network of hydrogen bonds and π-π stacking interactions. The synthetic protocols for analogous compounds provide a clear path for its preparation and purification. Further research into the experimental determination of its crystal structure will be invaluable for the rational design of new drugs and materials based on this versatile scaffold.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid

An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: Properties, Characterization, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1017794-47-6) is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Featuring a rigid pyrazole ring linked to a benzoic acid moiety, this molecule serves as a crucial building block, or scaffold, for the synthesis of complex chemical entities with diverse biological activities. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the known , details standard protocols for its synthesis and characterization, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials.

Introduction to a Privileged Scaffold

The intersection of a pyrazole heterocycle and a benzoic acid functional group gives this compound its unique chemical character and utility. Pyrazole derivatives are known for a wide array of therapeutic properties, forming the core of drugs used in oncology, virology, and immunology.[1] The benzoic acid portion provides a handle for forming amides, esters, and other derivatives, while also influencing properties like solubility and protein-binding capabilities.

This technical guide serves as a resource for researchers and drug development professionals, offering synthesized data from various sources. It aims to explain the causality behind experimental choices and provide a foundational understanding of this compound's potential. We will delve into its structural attributes, physicochemical parameters, spectroscopic signature, and its demonstrated value as a precursor to potent biologically active molecules.[2][3]

Molecular Structure and Identification

The molecular architecture of this compound consists of a parasubstituted benzene ring, where the carboxylic acid group is opposite a C-C linked pyrazole ring at the 4-position. The tautomeric nature of the pyrazole ring (due to the mobile N-H proton) is a key feature influencing its hydrogen bonding capabilities.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 1017794-47-6 | [4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.18 g/mol | [4][5] |

| PubChem CID | 23005001 | [6] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 4-(Pyrazol-4-yl)benzoic acid |[4] |

Physicochemical Properties

The physical and chemical properties of this molecule are dictated by its three main components: the aromatic benzene ring, the acidic carboxyl group, and the basic pyrazole heterocycle.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Reference(s) |

|---|---|---|---|

| Appearance | White to pale-yellow or yellow-brown solid | Varies with purity | [4][7] |

| Boiling Point | 471.5 ± 38.0 °C | Predicted | [7] |

| Density | 1.355 ± 0.06 g/mL | Predicted | [7] |

| pKa | 4.09 ± 0.10 | Predicted (acidic proton of COOH) | [4] |

| Storage | 2-8°C or Room Temperature | Store in a cool, dry place |[4][7] |

Solubility Profile

While specific experimental solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure. Like benzoic acid, it is expected to have low solubility in water (benzoic acid: ~3.44 g/L at 25 °C) and higher solubility in organic polar solvents such as ethanol, methanol, and DMSO.[8][9] The presence of the pyrazole ring, capable of hydrogen bonding, may slightly enhance aqueous solubility compared to a non-polar substituent of similar size. The compound's solubility is pH-dependent; it will be significantly more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid to form the highly polar carboxylate salt.

Acidity and Basicity

The molecule is amphoteric. The carboxylic acid group is the primary acidic center, with a predicted pKa of ~4.09, which is very close to that of benzoic acid itself (~4.20).[4][10] This indicates that the pyrazole substituent has a minimal electronic effect on the acidity of the carboxyl group. The pyrazole ring also contains basic nitrogen atoms, allowing it to be protonated under strongly acidic conditions.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Features

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the benzene ring (typically two doublets in the 7-8.5 ppm region for a 1,4-disubstituted pattern). The pyrazole protons would appear as singlets or broad singlets, typically in the 7.5-8.5 ppm range, with the N-H proton being a very broad signal that may exchange with D₂O. The carboxylic acid proton will be a very broad singlet far downfield (>10-12 ppm), which also exchanges with D₂O.

-

¹³C NMR: The spectrum will show a signal for the carboxyl carbon (~167-172 ppm).[11] Aromatic and pyrazole carbons will appear in the ~110-150 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), C=C and C=N stretches in the aromatic and pyrazole rings (~1450-1600 cm⁻¹), and N-H stretching (~3100-3300 cm⁻¹).[12]

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 189.06, corresponding to the formula C₁₀H₉N₂O₂⁺.

Standard Analytical Workflow

A robust quality control workflow is essential to validate the identity and purity of the compound before its use in sensitive applications like drug screening.

Caption: A typical workflow for the analytical characterization of the title compound.

Protocol 4.2.1: Characterization by LC-MS and NMR

-

Sample Preparation:

-

For NMR, accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable choice as it dissolves the compound well and its residual peak does not typically overlap with key analyte signals.

-

For LC-MS, prepare a stock solution of 1 mg/mL in methanol or a DMSO/methanol mixture. Further dilute to ~10 µg/mL with the mobile phase for injection.

-

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.

-

Acquire a ¹³C NMR spectrum.

-

Rationale: NMR is the gold standard for unambiguous structure elucidation. The combination of ¹H and ¹³C data confirms the carbon-hydrogen framework and the presence of all functional groups.

-

-

LC-MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the expected m/z of the [M+H]⁺ ion (189.06).

-

Rationale: This method separates the compound from impurities and confirms its molecular weight, providing a dual confirmation of identity and purity. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency.

-

Synthesis and Reactivity

While several vendors supply this compound, understanding its synthesis is crucial for derivatization and scale-up. Pyrazole carboxylic acids can be synthesized through various established methods.[13][14] A common approach involves the construction of the pyrazole ring from appropriate precursors.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. global.oup.com [global.oup.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary: 4-(1H-Pyrazol-4-yl)benzoic acid is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in modern chemical research. Its unique structure, featuring a carboxylic acid group for derivatization and a pyrazole moiety known for its diverse biological activities, positions it as a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core molecular properties, outlines a representative synthetic protocol and methods for analytical characterization, and explores its critical applications in the development of novel therapeutic agents and advanced materials.

Core Molecular Profile

This compound is an aromatic carboxylic acid distinguished by the presence of a pyrazole ring. This combination of a rigid, electron-rich heterocyclic system with a versatile carboxylic acid functional group is central to its utility.

Chemical Structure and Identifiers

The molecular structure consists of a benzoic acid molecule substituted at the para (4-position) with a 1H-pyrazol-4-yl ring.

Caption: 2D Structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 1017794-47-6[1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂[1][2][4] |

| Molecular Weight | 188.18 g/mol [1][5] |

| MDL Number | MFCD06803014[2] |

Physicochemical Properties

The compound's physical properties make it suitable for standard laboratory handling and organic synthesis protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to pale-yellow or yellow-brown solid | [1][6] |

| Boiling Point | 471.5 ± 38.0 °C (Predicted) | [6] |

| Density | 1.355 ± 0.06 g/mL (Predicted) | [6] |

| pKa | 4.09 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C or Room Temperature |[1][6][7] |

Synthesis and Characterization

The synthesis of this compound typically involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative. The choice of synthetic route is governed by the availability of starting materials and desired yield.

Retrosynthetic Strategy and Mechanistic Principles

A common and effective approach for constructing the pyrazole ring is the Knorr pyrazole synthesis or related condensation reactions. A plausible retrosynthetic analysis disconnects the pyrazole ring, suggesting a reaction between a hydrazine source and a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, a practical pathway involves the reaction of 4-acetylbenzoic acid with a formylating agent to create a 1,3-dicarbonyl equivalent, followed by cyclization with hydrazine.

Exemplary Synthetic Protocol

This protocol is a representative, multi-step procedure adapted from established methods for synthesizing substituted pyrazoles.[8][9]

Step 1: Synthesis of 4-(3-Oxobut-1-en-1-yl)benzoic acid (Intermediate)

-

To a solution of 4-acetylbenzoic acid (1.0 eq) in dimethylformamide (DMF), add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane, 1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Cyclization to this compound

-

Suspend the intermediate from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals. Protons on the pyrazole ring would appear as singlets in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzene ring would exhibit a characteristic AA'BB' system, appearing as two doublets (δ 7.8-8.2 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield shift (δ > 12 ppm), and the N-H proton of the pyrazole will also be a broad singlet. Spectral data from similar fluoro-substituted derivatives confirm these general chemical shift regions.[10][11]

-

¹³C NMR: The spectrum should show 8 unique carbon signals (due to symmetry). The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~167 ppm). The remaining aromatic and pyrazole carbons will appear in the δ 110-150 ppm range.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 311.0826 for a related fluoro-derivative, indicating the parent compound would be near m/z 189.0664.[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), N-H stretching from the pyrazole (~3100-3300 cm⁻¹), and C=C/C=N stretches in the 1450-1600 cm⁻¹ region.

Applications in Research and Development

The title compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic development of compound libraries for screening and optimization.

A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[12] this compound provides a direct entry point to harness these properties. The carboxylic acid handle can be converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target affinity.

Development of Novel Antimicrobial Agents

One of the most prominent applications is in the synthesis of potent antibacterial agents. Research has demonstrated that derivatives of this scaffold are highly effective against multidrug-resistant pathogens.

-

Anti-Staphylococci and Anti-Enterococci Agents: Derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[13][14] These compounds often act by permeabilizing the bacterial cell membrane.[13]

-

Anti-Acinetobacter baumannii Agents: The scaffold has been used to develop narrow-spectrum antibiotics specifically targeting Acinetobacter baumannii, a critical threat in hospital settings.[15][16] Hydrazone derivatives, in particular, show significant promise.[15]

Other Therapeutic Areas

The versatility of the pyrazole-benzoic acid core extends to other disease areas:

-

Anti-inflammatory and Analgesic Drugs: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold serves as a starting point for new anti-inflammatory candidates.[17]

-

Anticancer Research: It is used to create compounds with potential anticancer activity, leveraging the pyrazole core's ability to inhibit various kinases or other cellular targets.[6]

Materials Science

Beyond pharmaceuticals, this molecule has applications in advanced materials. Its rigid, conjugated structure makes it a candidate for synthesizing:

-

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to coordinate with metal ions, creating porous materials for gas storage or catalysis.[6]

-

Organic Semiconductors: Its electronic properties are suitable for integration into organic electronic devices.[6]

Caption: Application map for this compound.

Conclusion

This compound is a foundational molecule whose value lies in its strategic combination of a bioactive heterocycle and a synthetically versatile functional group. Its established role as a precursor to potent antimicrobial agents, particularly against drug-resistant bacteria, underscores its importance in addressing urgent global health challenges. Continued exploration of this scaffold in both medicinal chemistry and materials science is poised to yield further innovations, solidifying its status as a key building block for researchers and drug development professionals.

References

- 1. Page loading... [guidechem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 1017794-47-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(1H-Pyrazol-4-yl)benzoic Acid

Introduction

4-(1H-Pyrazol-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the fields of medicinal chemistry and materials science. Its rigid, planar structure, combining a hydrogen bond-donating and -accepting pyrazole ring with a versatile carboxylic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their incorporation into drug candidates is a well-established strategy in pharmaceutical development. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products.

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer an in-depth interpretation of the expected spectral data, supported by authoritative references.

Molecular Structure and Key Features

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule consists of a para-substituted benzene ring, with a carboxylic acid group at one end and a pyrazole ring at the other.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole and benzene rings, as well as the acidic protons of the carboxylic acid and the N-H group of the pyrazole.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.90 | Broad Singlet | 1H | COOH |

| ~13.10 | Broad Singlet | 1H | Pyrazole N-H |

| ~8.00 | Singlet | 2H | Pyrazole C-H (3 and 5 positions) |

| ~7.95 | Doublet | 2H | Aromatic H (ortho to COOH) |

| ~7.70 | Doublet | 2H | Aromatic H (ortho to pyrazole) |

Interpretation:

-

Carboxylic Acid Proton (COOH): This highly deshielded proton will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm in DMSO-d₆. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Pyrazole N-H Proton: The N-H proton of the pyrazole ring is also expected to be a broad singlet in a similar downfield region, often overlapping with the carboxylic acid proton. Deuterium exchange with D₂O can be used to confirm both of these assignments, as the signals will disappear from the spectrum.

-

Pyrazole C-H Protons: Due to the symmetry of the 4-substituted pyrazole ring, the protons at the 3 and 5 positions are chemically equivalent and will appear as a sharp singlet.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group will be more deshielded and appear at a lower field than the protons ortho to the pyrazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of the acidic protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | Carboxylic Acid Carbonyl (COOH) |

| ~138.0 | Pyrazole C-3 and C-5 |

| ~131.0 | Aromatic C (ortho to COOH) |

| ~129.5 | Aromatic C (ipso-COOH) |

| ~126.0 | Aromatic C (ortho to pyrazole) |

| ~118.0 | Aromatic C (ipso-pyrazole) |

| ~115.0 | Pyrazole C-4 |

Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (~167.5 ppm).[1][2]

-

Aromatic Carbons: The benzene ring will show four distinct signals due to the para-substitution pattern. The ipso-carbons (carbons attached to the substituents) can sometimes be difficult to observe due to longer relaxation times.

-

Pyrazole Carbons: The pyrazole ring will exhibit two signals. The equivalent C-3 and C-5 carbons will appear at a lower field than the C-4 carbon, which is attached to the benzene ring.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR, but tune it to the appropriate ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum. The chemical shifts should be referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Pyrazole |

| ~3050 | C-H stretch | Aromatic |

| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1400 | C-N stretch | Pyrazole |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |

Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded dimer.[3][4]

-

N-H Stretch: A medium intensity peak around 3100 cm⁻¹ is expected for the N-H stretch of the pyrazole ring.

-

C=O Stretch: The carbonyl stretch of the conjugated carboxylic acid will appear as a strong, sharp peak around 1680 cm⁻¹. Conjugation with the benzene ring lowers the frequency from that of a saturated carboxylic acid.

-

Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 188 | [M]⁺, Molecular Ion |

| 171 | [M - OH]⁺ |

| 143 | [M - COOH]⁺ |

| 116 | [M - COOH - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 188, corresponding to the molecular weight of this compound (C₁₀H₈N₂O₂).

-

Key Fragmentations: The fragmentation pattern will be influenced by the presence of the carboxylic acid and pyrazole moieties.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group is a common fragmentation pathway for benzoic acids, leading to a peak at m/z 171.

-

Loss of the entire carboxylic acid group (-COOH) would result in a fragment at m/z 143.

-

Subsequent fragmentation of the pyrazole ring, such as the loss of HCN, could lead to a peak at m/z 116.

-

The phenyl cation at m/z 77 is a common fragment for benzene derivatives.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.

-